tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reductive amination of 1,5-diketones or the cyclization of amino alcohols.
Introduction of Hydroxyethyl and Hydroxymethyl Groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
tert-Butyl Protection: The carboxylate group is often protected with a tert-butyl group to prevent unwanted reactions during subsequent synthetic steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxymethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, tosylates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features may interact with various biological targets, providing insights into the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with activity against various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a useful component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s functional groups allow it to form specific interactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)piperidine-1-carboxylate: Lacks the tert-butyl and hydroxymethyl groups.
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the hydroxyethyl group.
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Lacks the hydroxymethyl group.
Uniqueness
The uniqueness of tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)18-11(17)14-7-4-13(10-16,5-8-14)6-9-15/h15-16H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKRKDPDQVUAHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620729 | |
Record name | tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-38-5 | |
Record name | tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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